2-Benzyl-4-(benzylsulfonyl)morpholine
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Overview
Description
2-Benzyl-4-(benzylsulfonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-(benzylsulfonyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of Benzyl and Benzylsulfonyl Groups: The benzyl and benzylsulfonyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-(benzylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl and benzylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
2-Benzyl-4-(benzylsulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(benzylsulfonyl)morpholine involves its interaction with specific molecular targets. The benzyl and benzylsulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The morpholine ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Morpholine: The parent compound with a simple morpholine ring.
4-Benzylmorpholine: A derivative with a benzyl group attached to the morpholine ring.
4-(Benzylsulfonyl)morpholine: A derivative with a benzylsulfonyl group attached to the morpholine ring.
Comparison: 2-Benzyl-4-(benzylsulfonyl)morpholine is unique due to the presence of both benzyl and benzylsulfonyl groups, which enhance its chemical reactivity and potential applications. Compared to morpholine and its simpler derivatives, this compound offers greater versatility in chemical synthesis and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-benzyl-4-benzylsulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,15-17-9-5-2-6-10-17)19-11-12-22-18(14-19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDJQGKJGFTUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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